molecular formula C10H13BFNO3 B13666645 2-Fluoro-4-morpholinophenylboronic Acid

2-Fluoro-4-morpholinophenylboronic Acid

Cat. No.: B13666645
M. Wt: 225.03 g/mol
InChI Key: LXGYYNBVEBRQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-morpholinophenylboronic acid is a boronic acid derivative with the molecular formula C10H13BFNO3. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and morpholine groups in its structure imparts unique chemical properties, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-morpholinophenylboronic acid typically involves the reaction of 2-fluoro-4-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-morpholinophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-morpholinophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-morpholinophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13BFNO3

Molecular Weight

225.03 g/mol

IUPAC Name

(2-fluoro-4-morpholin-4-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BFNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2

InChI Key

LXGYYNBVEBRQAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.